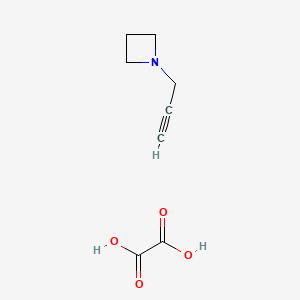
Oxalic acid;1-prop-2-ynylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;1-prop-2-ynylazetidine is an organic compound that combines the properties of oxalic acid and 1-prop-2-ynylazetidineIt is known for its ability to form complexes with metal ions and its role in various biological and environmental processes . 1-prop-2-ynylazetidine is a four-membered nitrogen-containing heterocycle that exhibits unique reactivity due to its ring strain .
Preparation Methods
The synthesis of oxalic acid;1-prop-2-ynylazetidine involves several steps. One common method is the reaction of oxalic acid with 1-prop-2-ynylazetidine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Oxalic acid;1-prop-2-ynylazetidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield glyoxylic acid and glycolic acid .
Scientific Research Applications
Oxalic acid;1-prop-2-ynylazetidine has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential antimicrobial properties and its role in metabolic pathways . In medicine, it is explored for its potential therapeutic applications, including its use as an antifungal agent . In industry, it is used in the production of advanced materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of oxalic acid;1-prop-2-ynylazetidine involves its interaction with specific molecular targets and pathways. In biological systems, it can chelate metal ions, affecting various enzymatic activities and metabolic processes . Its antimicrobial properties are attributed to its ability to disrupt cell membranes and inhibit the growth of microorganisms .
Comparison with Similar Compounds
Oxalic acid;1-prop-2-ynylazetidine can be compared with other similar compounds, such as oxalyl chloride, disodium oxalate, and calcium oxalate . These compounds share some chemical properties with this compound but differ in their reactivity and applications. For example, oxalyl chloride is a reactive acyl chloride used in organic synthesis, while disodium oxalate is a salt used in analytical chemistry
Properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
oxalic acid;1-prop-2-ynylazetidine |
InChI |
InChI=1S/C6H9N.C2H2O4/c1-2-4-7-5-3-6-7;3-1(4)2(5)6/h1H,3-6H2;(H,3,4)(H,5,6) |
InChI Key |
RDCDUCUXAQGOJQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


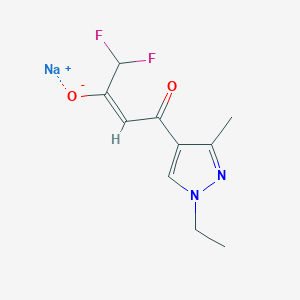
![3,6-Dimethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine](/img/structure/B13902760.png)
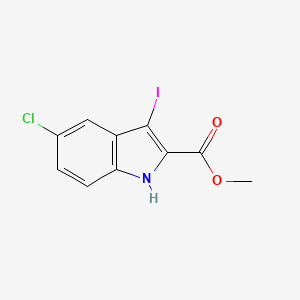
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine](/img/structure/B13902765.png)
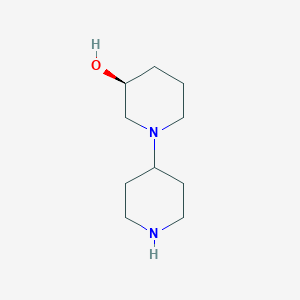
![(E)-3-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13902769.png)
![1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride](/img/structure/B13902775.png)
![5-[5-Methylfurfurylidene]hydantoin](/img/structure/B13902781.png)

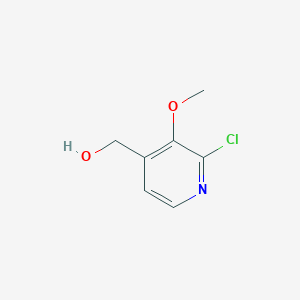
![(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13902816.png)
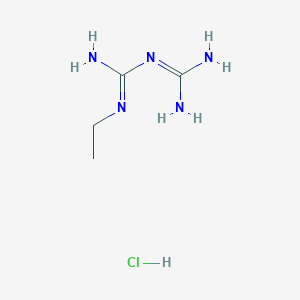
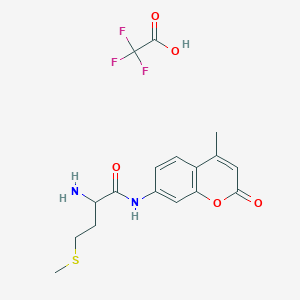
![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902835.png)
